molecular formula C18H12BrN3O4 B11463734 5-bromo-N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide

5-bromo-N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide

Cat. No.: B11463734
M. Wt: 414.2 g/mol
InChI Key: RIEFHLSUJRGEAV-UHFFFAOYSA-N
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Description

5-BROMO-N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a furan ring, a bromine atom, and an oxazolo[4,5-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)FURAN-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Oxazolo[4,5-b]pyridine Moiety: This step involves the cyclization of a pyridine derivative with an appropriate oxazole precursor.

    Coupling Reactions: The final step involves coupling the furan ring with the oxazolo[4,5-b]pyridine moiety under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, using oxidizing agents like PCC or KMnO4.

    Reduction: Reduction reactions can target the bromine atom or the oxazolo[4,5-b]pyridine moiety using reducing agents like LiAlH4 or NaBH4.

    Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under conditions such as nucleophilic aromatic substitution (SNAr).

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2

    Reduction: LiAlH4, NaBH4, H2/Pd-C

    Substitution: Nucleophiles like amines, thiols, and conditions such as SNAr

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of dehalogenated products or reduced heterocycles

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes due to its structural similarity to natural substrates.

    Antimicrobial Activity: Potential use as an antimicrobial agent against various pathogens.

Medicine

    Drug Development: The compound can serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Diagnostics: Potential use in diagnostic assays due to its unique chemical properties.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

    Polymer Science:

Mechanism of Action

The mechanism of action of 5-BROMO-N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The oxazolo[4,5-b]pyridine moiety is particularly important for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-furancarboxamide: Similar structure but lacks the oxazolo[4,5-b]pyridine moiety.

    N-(4-Hydroxy-3-methylphenyl)furan-2-carboxamide: Similar structure but lacks the bromine atom and oxazolo[4,5-b]pyridine moiety.

Uniqueness

The presence of the oxazolo[4,5-b]pyridine moiety and the bromine atom in 5-BROMO-N-(4-HYDROXY-3-METHYL-5-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)FURAN-2-CARBOXAMIDE makes it unique compared to other similar compounds

Properties

Molecular Formula

C18H12BrN3O4

Molecular Weight

414.2 g/mol

IUPAC Name

5-bromo-N-[4-hydroxy-3-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C18H12BrN3O4/c1-9-7-10(21-17(24)13-4-5-14(19)25-13)8-11(15(9)23)18-22-16-12(26-18)3-2-6-20-16/h2-8,23H,1H3,(H,21,24)

InChI Key

RIEFHLSUJRGEAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(O4)Br

Origin of Product

United States

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